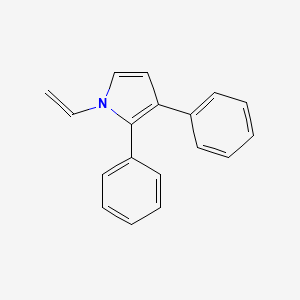

1H-Pyrrole, 1-ethenyl-2,3-diphenyl-

Description

Contextual Significance of Ethenyl-Substituted Pyrrole (B145914) Systems

The introduction of an ethenyl (or vinyl) group at the 1-position of the pyrrole ring, creating an N-vinylpyrrole, imparts a reactive handle for polymerization. This is exemplified by the well-studied monomer N-vinylpyrrolidone (NVP), which is the precursor to polyvinylpyrrolidone (PVP), a polymer with wide-ranging applications in fields such as medicine and materials science. uctm.edunih.gov The vinyl group's susceptibility to polymerization, often via free-radical mechanisms, allows for the creation of macromolecules with a pyrrole-containing backbone. sapub.org The reactivity of the vinyl group in N-vinylpyrroles is a subject of ongoing research, with studies exploring their behavior in cycloaddition reactions and their potential as monomers for novel polymers. nih.gov

The presence of the ethenyl group in 1H-Pyrrole, 1-ethenyl-2,3-diphenyl- suggests a primary research interest in its potential as a monomer for the synthesis of novel polymers. The properties of such polymers would be influenced by the bulky and electronically active diphenylpyrrole moiety.

Evolution of Research on Diphenylpyrrole Architectures

The synthesis of substituted pyrroles has been a central theme in organic chemistry for over a century, with foundational methods such as the Paal-Knorr and Hantzsch syntheses still in use today. nih.gov Research into diphenylpyrrole architectures, specifically, has been driven by the desire to create compounds with tailored electronic and photophysical properties. The two phenyl groups attached to the pyrrole ring can significantly influence the molecule's conjugation, leading to interesting optical and electronic characteristics.

Numerous synthetic strategies have been developed to access polysubstituted pyrroles, including those with aryl groups. researchgate.netorientjchem.orgalliedacademies.org These methods often involve the condensation of 1,4-dicarbonyl compounds with amines or the use of transition metal-catalyzed cross-coupling reactions to introduce the phenyl substituents. The resulting diphenylpyrrole derivatives have been investigated for their potential applications in areas such as organic light-emitting diodes (OLEDs) and as fluorescent probes, owing to their tunable emission properties. researchgate.netnih.gov

Research Rationale and Scope for 1H-Pyrrole, 1-ethenyl-2,3-diphenyl-

The specific research rationale for investigating 1H-Pyrrole, 1-ethenyl-2,3-diphenyl- stems from the combination of its constituent parts. The ethenyl group provides a pathway to polymerization, while the 2,3-diphenyl-substituted pyrrole core is expected to impart unique properties to the resulting polymer, such as high thermal stability, specific electronic behavior, and potentially interesting photophysical characteristics.

The scope of research on this compound would logically encompass its synthesis, characterization, and polymerization. A primary objective would be to explore how the steric and electronic effects of the two phenyl groups influence the reactivity of the ethenyl group during polymerization and what properties the resulting polymer exhibits. Furthermore, the monomer itself could be of interest for its electronic and optical properties, potentially finding applications in materials science.

While detailed research findings specifically on 1H-Pyrrole, 1-ethenyl-2,3-diphenyl- are not abundant in publicly accessible literature, its chemical identity is established.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | 1-ethenyl-2,3-diphenyl-1H-pyrrole |

| CAS Number | 58042-93-6 |

| Molecular Formula | C₁₈H₁₅N |

| Molecular Weight | 245.32 g/mol |

This data is compiled from publicly available chemical databases.

Future research in this area would likely focus on the development of efficient synthetic routes to 1H-Pyrrole, 1-ethenyl-2,3-diphenyl- and a thorough investigation of its polymerization behavior and the properties of the resulting polymers. Such studies would contribute to the broader understanding of how substituent effects on the pyrrole ring can be used to design novel functional materials.

Structure

2D Structure

3D Structure

Properties

CAS No. |

57807-58-6 |

|---|---|

Molecular Formula |

C18H15N |

Molecular Weight |

245.3 g/mol |

IUPAC Name |

1-ethenyl-2,3-diphenylpyrrole |

InChI |

InChI=1S/C18H15N/c1-2-19-14-13-17(15-9-5-3-6-10-15)18(19)16-11-7-4-8-12-16/h2-14H,1H2 |

InChI Key |

QUPFOQKWPYCUQL-UHFFFAOYSA-N |

Canonical SMILES |

C=CN1C=CC(=C1C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 1h Pyrrole, 1 Ethenyl 2,3 Diphenyl and Analogous Structures

De Novo Synthesis Strategies for 1H-Pyrrole, 1-ethenyl-2,3-diphenyl-

De novo strategies build the heterocyclic ring from the ground up, allowing for precise placement of functional groups.

The introduction of the ethenyl (vinyl) group onto the pyrrole (B145914) nitrogen is a critical step. Several methods can be employed, either by installing the group before or after the formation of the pyrrole ring.

One common strategy involves the N-vinylation of a pre-formed 2,3-diphenylpyrrole. This can be achieved through various methods:

Dehydrohalogenation: A two-step process where the pyrrole nitrogen is first alkylated with a 2-haloethane (e.g., 2-bromoethane) to form an N-(2-haloethyl)pyrrole. Subsequent treatment with a base promotes elimination to form the vinyl group. researchgate.net This method is widely used for the synthesis of N-vinyl derivatives of various heterocycles. researchgate.net

Direct Vinylation: Reaction of the pyrrole with acetylene (B1199291) under basic conditions can lead to N-vinylation. Advances in this area have explored superbasic media to facilitate the reaction. researchgate.net

Reaction with Vinylating Agents: N-protected vinylpyrroles can be synthesized through the reduction of corresponding acetylpyrroles to alcohols, followed by dehydration. researchgate.net Another approach involves the reaction with vinyl acetate, often catalyzed by transition metals. An iridium-catalyzed O-vinylation of allyl alcohols followed by a sequence of rearrangement and cyclization offers an indirect route to N-substituted pyrroles, where the nitrogen source is a primary amine. researchgate.net

A noteworthy approach for analogous structures is the condensation of α-diazo-β-oxoaldehyde derivatives with 2-bromoethylamine, which yields 1-(2-bromoethyl)-1,2,3-triazoles. These intermediates can then be converted to their 1-vinyl derivatives through a base-induced elimination reaction. researchgate.net

Achieving the 2,3-diphenyl substitution pattern requires specific acyclic precursors.

[3+2] Cycloaddition: The van Leusen reaction, which involves the cycloaddition of tosylmethyl isocyanide (TosMIC) with an activated alkene, is a powerful tool for pyrrole synthesis. nih.gov To obtain a 2,3-diphenylpyrrole, a (E)-1,2-diphenylethene derivative could serve as the reaction partner for TosMIC. Similarly, reactions with activated alkynes can also yield polysubstituted pyrroles. nih.gov

Multi-component Reactions: A three-step sequence starting from 2,2-dimethoxyethylamine, an aryl sulfonyl chloride, and an alkyne bearing electron-withdrawing groups can be used to construct C2 and C3 substituted pyrroles. nih.gov By selecting an appropriate diphenyl-substituted alkyne, this method could be adapted for the synthesis of the 2,3-diphenylpyrrole core.

Adaptations of Established Pyrrole Synthesis Reactions

Classic methods for pyrrole synthesis can be tailored to produce the target compound by selecting appropriate starting materials.

The Paal-Knorr synthesis is a highly versatile method for preparing pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine. wikipedia.orgorganic-chemistry.orgresearchgate.net To synthesize 1-ethenyl-2,3-diphenyl-1H-pyrrole, the reaction would require 1,2-diphenyl-1,4-butanedione as the dicarbonyl component and vinylamine (B613835) as the nitrogen source. The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic conditions can favor furan (B31954) formation. organic-chemistry.orgalfa-chemistry.com

Numerous catalysts have been developed to improve the efficiency and mildness of the Paal-Knorr reaction. These include various Lewis acids and other promoters, which can be used under solvent-free or aqueous conditions. researchgate.netalfa-chemistry.comresearchgate.netmdpi.com

Table 1: Selected Catalysts for Paal-Knorr Pyrrole Synthesis

| Catalyst | Conditions | Reference |

|---|---|---|

| Scandium(III) triflate (Sc(OTf)₃) | Solvent-free, 1 mol% catalyst | researchgate.net |

| Iron(III) chloride (FeCl₃) | Aqueous media, catalytic amount | organic-chemistry.org |

| Bismuth(III) nitrate (B79036) (Bi(NO₃)₃·5H₂O) | Various, including microwave irradiation | researchgate.net |

| Zirconium(IV) chloride (ZrCl₄) | Mild conditions | researchgate.net |

The mechanism involves the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring. wikipedia.orgalfa-chemistry.com

The Hantzsch pyrrole synthesis is another fundamental method that involves the reaction of an α-haloketone with a β-ketoester in the presence of ammonia (B1221849) or a primary amine. wikipedia.orgscribd.com For the target compound, the reactants would need to be carefully chosen to incorporate the diphenyl substitution and the N-ethenyl group. A potential pathway could involve the reaction of phenacyl bromide (an α-haloketone) with ethyl benzoylacetate (a β-ketoester) and vinylamine.

The mechanism begins with the formation of an enamine from the β-ketoester and the primary amine. wikipedia.org This enamine then attacks the α-haloketone, leading to cyclization and subsequent elimination to form the pyrrole. wikipedia.org The Hantzsch synthesis is particularly useful for preparing pyrroles with multiple functional groups that can be further elaborated. researchgate.net

Table 2: Hantzsch Synthesis Components and Products

| α-Haloketone | β-Ketoester | Amine | Product Type | Reference |

|---|---|---|---|---|

| Generic α-haloketone | Generic β-ketoester | Ammonia/Primary Amine | Substituted pyrrole | wikipedia.org |

| Chlorocarbonyls | Enolates | Amines | 2,3-Dicarbonylated pyrroles | researchgate.net |

The Knorr pyrrole synthesis involves the condensation of an α-aminoketone with a compound containing an electron-withdrawing group alpha to a carbonyl, such as a β-ketoester. wikipedia.orgwikipedia.orgechemi.com A key challenge in this synthesis is the instability of α-aminoketones, which are often prepared in situ from the corresponding oxime via reduction with zinc in acetic acid. wikipedia.orgyoutube.com

To apply this to 1H-Pyrrole, 1-ethenyl-2,3-diphenyl-, one would theoretically need an α-amino-α-phenylketone and a phenyl-substituted β-ketoester, reacting in the presence of vinylamine or a precursor. However, the standard Knorr synthesis typically employs two equivalents of a β-ketoester, one of which is converted to the α-aminoketone. Adapting this for the specific 2,3-diphenyl pattern is complex and may be less direct than the Paal-Knorr or Hantzsch routes.

The general mechanism proceeds through the condensation of the amine and ketone to form an imine, which tautomerizes to an enamine. echemi.com This is followed by cyclization and elimination of water to form the pyrrole ring. echemi.com

Transition Metal-Catalyzed Syntheses of Substituted Pyrroles

The development of transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including pyrroles. Catalysts based on palladium, ruthenium, iron, copper, iridium, and silver have been instrumental in devising novel cyclization, coupling, and functionalization strategies. These methods often provide access to complex pyrrole structures that are difficult to obtain through classical synthetic routes.

Palladium-Catalyzed Coupling and Cyclization Strategies

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in pyrrole synthesis is extensive. rsc.org These strategies often involve the formation of carbon-carbon and carbon-nitrogen bonds through cascade reactions, providing rapid access to polycyclic scaffolds. rsc.org

A notable approach is the palladium-catalyzed cyclization of internal alkynes with 2-amino-3-iodoacrylates, which yields highly functionalized pyrroles with good to excellent efficiency and regioselectivity. acs.orgnih.gov This method is versatile, accommodating a range of alkyne substrates. acs.org Another strategy involves the cyclization of enamines that contain β-vinyl bromide functionalities, producing substituted pyrroles in moderate to good yields. rsc.orgelectronicsandbooks.com This two-step procedure, beginning with enamine formation, is effective for a variety of substrates. rsc.org

The Narasaka-Heck reaction, a palladium-catalyzed cyclization of a γ,δ-unsaturated oxime ester, also serves as an efficient pathway to pyrrole synthesis. nih.gov Furthermore, palladium catalysts enable cascade reactions that begin with C(sp³)–H functionalization, leading to the formation of diverse heterocyclic structures. mdpi.com For instance, the oxidative coupling of N-substituted indoles or their carboxylic acid derivatives with alkynes can produce 1,2,3,4-tetrasubstituted carbazoles, which are structurally related to fused pyrrole systems. researchgate.net A stereospecific palladium-catalyzed N-vinylation of azaheterocycles, including pyrrole, with vinyl triflates has also been developed, directly installing the N-vinyl group. nih.gov

| Catalyst/Reagents | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / PPh₃ / K₂CO₃ | Enamines with β-vinyl bromide | Substituted pyrroles | Good yields; tolerates various functional groups. | rsc.org |

| Pd(OAc)₂ / P(o-tol)₃ / K₂CO₃ | Internal alkynes and 2-amino-3-iodoacrylates | Highly functionalized pyrroles | Efficient and regioselective; can afford deacylated pyrroles. | acs.orgnih.gov |

| Pd(0) catalyst | γ,δ-unsaturated oxime ester | Pyrroles | Based on the Narasaka-Heck reaction. | nih.gov |

| Pd(dba)₂ / P(t-Bu)₃ / K₃PO₄ | Pyrrole and vinyl triflates | N-vinyl pyrroles | Stereospecific N-vinylation. | nih.gov |

Ruthenium-Catalyzed Oxidative Cyclization and Functionalization

Ruthenium catalysts have emerged as powerful tools for pyrrole synthesis, often proceeding through environmentally benign, atom-economical pathways. nih.govnih.gov These methods frequently involve oxidative annulation and C-H bond functionalization. capes.gov.bracs.org

An efficient method involves the oxidative annulation of enamides with alkynes, which proceeds via the cleavage of C(sp²)-H and N-H bonds. acs.orgnih.gov This reaction is highly regioselective and can be tuned to produce either N-acetyl substituted or N-unsubstituted pyrroles by slightly altering the reaction conditions. nih.gov Similarly, ruthenium(II) catalysts facilitate the oxidative annulation of enamines with alkynes, providing a versatile route to diversely decorated pyrroles, which can even be performed aerobically using air as the oxidant. nih.gov

Ruthenium catalysis also enables the direct functionalization of the pyrrole ring. For example, the C2 alkenylation of pyrroles can be achieved through oxidative coupling with various alkenes, using an N,N-dimethylcarbamoyl moiety as a directing group to ensure excellent regio- and stereoselectivity. acs.org Another versatile approach utilizes propargyl alcohols, which can undergo ruthenium-catalyzed transformations with pyrroles to yield alkylated, propargylated, or annulated products, with water as the only byproduct. nih.gov A multi-catalysis system involving palladium, ruthenium, and iron has been developed for a general synthesis of 2-substituted pyrroles starting from the allylation of amines, followed by a ruthenium-catalyzed ring-closing metathesis to form pyrrolines, which are then aromatized. organic-chemistry.orgorganic-chemistry.org

| Catalyst/Reagents | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| [Ru(p-cymene)Cl₂]₂ / Cu(OAc)₂·H₂O | Enamides and alkynes | N-acetyl or N-H pyrroles | Regioselective oxidative annulation via C-H/N-H activation. | acs.orgnih.gov |

| [Ru(p-cymene)Cl₂]₂ / AgSbF₆ | Enamines and alkynes | Substituted pyrroles | Broadly applicable; can use air as the oxidant. | nih.gov |

| [Ru(p-cymene)Cl₂]₂ / AgOAc | Pyrroles with directing group and alkenes | C2-alkenylated pyrroles | Excellent regio- and stereoselectivity via C-H functionalization. | acs.org |

| Ru(0) complex | Pyrroles and propargyl alcohols | Alkylated or annulated pyrroles | Atom-economic; generates only water as waste. | nih.gov |

Iron-Catalyzed Radical Cycloaddition and Condensation Approaches

The use of iron, an earth-abundant and inexpensive metal, offers a sustainable alternative to precious metal catalysts. nih.gov Iron-catalyzed reactions provide efficient pathways to substituted pyrroles through various mechanisms, including condensation and radical cycloadditions. acs.orgnih.gov

A prominent example is the iron-catalyzed Paal-Knorr condensation of 2,5-dimethoxytetrahydrofuran (B146720) with a wide range of amines. organic-chemistry.orgorganic-chemistry.org Using a catalytic amount of iron(III) chloride in water, this method produces N-substituted pyrroles in good to excellent yields under mild conditions, representing an environmentally benign and operationally simple procedure. organic-chemistry.org Another sustainable approach utilizes a well-defined, air-stable molecular iron(0) complex to catalyze the reaction between secondary alcohols and amino alcohols. acs.orgnih.gov This process is believed to occur via a hydrogen autotransfer mechanism followed by an intramolecular dehydrative condensation to form the pyrrole ring. acs.org

In addition to condensation reactions, iron can catalyze radical pathways. An efficient iron(II)-catalyzed radical cycloaddition of enamides and 2H-azirines has been developed for the synthesis of triaryl-substituted pyrroles. organic-chemistry.org This method proceeds under mild, redox-neutral conditions and tolerates a variety of functional groups on the starting materials. organic-chemistry.org The proposed mechanism involves the homolytic cleavage of the C-N bond in the 2H-azirine, followed by a radical cyclization cascade. organic-chemistry.org

| Catalyst/Reagents | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| FeCl₂ | Enamides and 2H-azirines | Triaryl-substituted pyrroles | Radical cycloaddition under mild, redox-neutral conditions. | organic-chemistry.org |

| Molecular Iron(0) complex | Secondary alcohols and amino alcohols | C-2, C-3, and C-2 & C-4 substituted pyrroles | Sustainable; proceeds via hydrogen autotransfer and condensation. | acs.orgnih.gov |

| FeCl₃ (catalytic) | 2,5-Dimethoxytetrahydrofuran and amines/sulfonamides | N-substituted pyrroles | Economical Paal-Knorr reaction in water; excellent yields. | organic-chemistry.orgorganic-chemistry.org |

| FeCl₃·6H₂O | Pyrrolines | β-substituted pyrroles | Used for aromatization step in a multi-catalyst system. | organic-chemistry.org |

Copper-Assisted Cycloisomerization and Annulation Reactions

Copper catalysis provides a general and efficient platform for the synthesis of substituted pyrroles. acs.org These methods are particularly effective for constructing both monosubstituted and polysubstituted pyrrole rings through cycloisomerization and annulation reactions. acs.orgacs.orgorganic-chemistry.org

A widely cited method is the copper-assisted cycloisomerization of readily available alkynyl imines. acs.orgacs.orgorganic-chemistry.org This reaction, often catalyzed by copper(I) salts like CuI or CuCl, can be optimized to produce high yields of 2-monosubstituted and 2,5-disubstituted pyrroles. acs.orgacs.org The choice of the N-substituent on the imine, such as a trityl or tert-butyl group, can dramatically increase the efficiency of the cycloisomerization. acs.org

Copper catalysts also facilitate annulation reactions to build the pyrrole core. A copper(II)-acetate-catalyzed C-H/N-H annulation of enaminones with alkynyl esters has been developed to synthesize densely substituted pyrroles. rsc.org This reaction can be tuned to produce either 2-vinyl or 2,3-dicarboxyl-functionalized pyrroles by selecting terminal or internal alkynyl esters, respectively. rsc.org The synthesis of 2-vinyl pyrroles through this method represents a direct cascade involving vinylation and ring formation. rsc.org Additionally, a copper-catalyzed 5-exo-dig annulation of alkyne-tethered enaminones offers an atom-economic route to 2,3-ring fused pyrroles under mild, ligand-free conditions. acs.org

| Catalyst/Reagents | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| CuI or CuCl | Alkynyl imines | 2-monosubstituted and 2,5-disubstituted pyrroles | General and efficient cycloisomerization. | acs.orgacs.orgorganic-chemistry.org |

| Cu(OAc)₂ | Enaminones and alkynyl esters | 2,3,4,5-tetrasubstituted pyrroles | Tunable synthesis of 2-vinyl or 2,3-dicarboxyl pyrroles. | rsc.org |

| Copper catalyst (ligand-free) | Alkyne-tethered enaminones | 2,3-ring fused pyrroles | Atom-economic 5-exo-dig cyclization. | acs.org |

| CuBr | Propargyl sulfonamide and aldehydes/ketones | 2-substituted and 2,5-disubstituted-3-pyrrolines | Domino homologation/cycloisomerization. | elsevierpure.com |

Iridium-Catalyzed Vinylation and Subsequent Transformations

Iridium catalysts are valuable for specific transformations that can be incorporated into pyrrole synthesis, particularly for introducing vinyl groups, a key structural element of the target compound 1H-Pyrrole, 1-ethenyl-2,3-diphenyl-.

Beyond this specific sequence, iridium catalysis is well-known for enantioselective transformations. For instance, iridium complexes with chiral ligands have been successfully used for the asymmetric allylic vinylation of racemic allylic alcohols with potassium alkenyltrifluoroborates, yielding chiral 1,4-dienes with high enantioselectivity. acs.orgunifr.ch While not a direct pyrrole synthesis, such transformations are crucial for creating chiral building blocks that could be subsequently converted into optically active pyrrole derivatives.

| Catalyst/Reagents | Reactants/Transformation | Product/Intermediate | Key Features | Reference |

|---|---|---|---|---|

| [Ir(cod)Cl]₂ / Vinyl acetate | O-vinylation of allyl alcohols | Vinyl allyl ether | Key step in a sequence to form 1,3- and 1,2,3-substituted pyrroles. | researchgate.net |

| Ir-(P,olefin) complex | Asymmetric substitution of allylic alcohols with vinyl trifluoroborates | Chiral 1,4-dienes | High site selectivity and excellent enantioselectivity. | acs.orgunifr.ch |

| Azabicyclo thiazole-phosphine iridium complex | Asymmetric hydrogenation of fluorinated allylic alcohols | Chiral 1,2-fluorohydrins | Excellent yields and enantioselectivities. | rsc.org |

Silver-Catalyzed Cycloaddition Protocols

Silver catalysts, particularly silver(I) salts, are effective in promoting cycloaddition reactions that lead to the formation of the pyrrole ring. These methods often involve the generation of reactive intermediates like carbenoids or dipoles, which then engage in ring-forming reactions.

One approach involves the silver(I)-catalyzed cycloaddition of nitriles with vinylogous diazoesters, which are generated in situ. nih.gov This reaction, using a catalytic amount of silver(I) antimony hexafluoride at room temperature, provides a novel route to di- and trisubstituted pyrroles. nih.gov

Another powerful strategy is a one-pot tandem reaction sequence combining a silver-catalyzed 1,3-dipolar cycloaddition with a subsequent oxidative dehydrogenative aromatization. nih.govacs.org In this process, an azomethine ylide is generated from an imino ester in the presence of a silver catalyst and a base. This dipole then reacts with an alkene (e.g., dimethyl maleate) to form a pyrrolidine (B122466) intermediate. The intermediate is then oxidized, for example with benzoyl peroxide, to afford the fully aromatic multisubstituted pyrrole. nih.govacs.org A similar silver-catalyzed (3+2) cycloaddition has been developed between α,β-unsaturated nitroketones and isocyanides, which also yields polysubstituted pyrroles after an aromatization step. acs.org

| Catalyst/Reagents | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| AgSbF₆ (catalytic) | Vinylogous diazoesters and nitriles | Di- and trisubstituted pyrroles | Reaction proceeds at room temperature. | nih.gov |

| Silver salt / Base, then BPO (oxidant) | Imino esters and alkenes | Multisubstituted pyrroles | One-pot tandem 1,3-dipolar cycloaddition/aromatization. | nih.govacs.org |

| Silver catalyst / Base | α,β-Unsaturated nitroketones and isocyanides | Polysubstituted pyrroles | Controlled (3+2) cycloaddition/aromatization tandem reaction. | acs.org |

Multicomponent Reaction (MCR) Approaches to Pyrrole Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical approach to complex molecules like substituted pyrroles. While a direct one-pot synthesis of 1H-Pyrrole, 1-ethenyl-2,3-diphenyl- via an MCR is not extensively documented, several MCR strategies for the synthesis of highly substituted pyrroles can be adapted.

One notable approach involves the reaction of α-hydroxyketones, oxoacetonitriles, and primary amines. This three-component reaction proceeds under mild acidic conditions to afford N-substituted 2,3,5-functionalized 3-cyanopyrroles with high selectivity and yields up to 90%. The reaction is highly atom-efficient, with water being the only byproduct. For the synthesis of a 2,3-diphenyl substituted pyrrole, deoxybenzoin (B349326) (an α-hydroxyketone precursor) could theoretically be employed with an appropriate oxoacetonitrile and vinylamine.

Another versatile MCR is the Van Leusen reaction, which typically involves the [3+2] cycloaddition of a tosylmethyl isocyanide (TosMIC) with an electron-deficient alkene. This method is highly effective for the synthesis of 3,4-disubstituted pyrroles. While not directly yielding the 2,3-disubstitution pattern, variations of this reaction with different Michael acceptors could potentially be explored.

A catalyst-free, three-component procedure for the synthesis of tetrasubstituted pyrroles has also been developed. This method involves the sequential enamine formation, Michael addition, and intramolecular cyclization of primary amines, 1,3-dicarbonyl compounds, and isatin-derived Michael acceptors, affording 3-(1H-pyrrol-3-yl)indolin-2-ones in excellent yields. The adaptability of this method to generate the desired 2,3-diphenyl substitution would depend on the selection of appropriate starting materials.

| MCR Type | Reactants | Catalyst/Conditions | Key Features |

| α-Hydroxyketone based | α-Hydroxyketone, Oxoacetonitrile, Primary Amine | Acetic acid, Ethanol, 70 °C | High atom economy, good yields, water as the only byproduct. |

| Van Leusen Reaction | Tosylmethyl isocyanide (TosMIC), Electron-deficient alkene | Base | Forms 3,4-disubstituted pyrroles. |

| Catalyst-free | Primary amine, 1,3-Dicarbonyl compound, Isatin-derived Michael acceptor | Solvent-free or green solvents (glycerol, PEG-200, water) | Environmentally benign, high yields, avoids column chromatography. |

Ring-Forming Reactions and Rearrangements

The construction of the pyrrole ring is often achieved through various cyclization and rearrangement strategies. These methods can be broadly categorized into intramolecular cyclization pathways and ring expansion or skeletal rearrangement reactions.

Intramolecular Cyclization Pathways to Pyrroles

The Paal-Knorr synthesis stands as a cornerstone for the formation of pyrrole rings and is highly applicable to the synthesis of 2,3-diphenyl-1H-pyrrole. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. wikipedia.orgrsc.org For the synthesis of the 2,3-diphenyl-1H-pyrrole core, the requisite precursor is 1,2-diphenyl-1,4-butanedione. The reaction of this diketone with ammonia or an ammonia equivalent would yield 2,3-diphenyl-1H-pyrrole. Subsequently, the introduction of the ethenyl (vinyl) group onto the nitrogen atom can be achieved through various N-vinylation methods. One established method for N-vinylation is the reaction of the pyrrole with acetylene under basic conditions, often catalyzed by a strong base like potassium hydroxide. nih.gov

| Reaction | Starting Materials | Reagents/Conditions | Product |

| Paal-Knorr Synthesis | 1,2-Diphenyl-1,4-butanedione, Ammonia/Amine | Acidic or neutral conditions | 2,3-Diphenyl-1H-pyrrole |

| N-Vinylation | 2,3-Diphenyl-1H-pyrrole, Acetylene | Base (e.g., KOH) | 1H-Pyrrole, 1-ethenyl-2,3-diphenyl- |

Intramolecular cyclization of enamines also provides a viable route to the pyrrole nucleus. A tandem enamine formation-Michael addition-cyclization sequence under catalyst- and solvent-free conditions has been shown to be highly efficient for the regioselective synthesis of tetrasubstituted pyrroles. beilstein-journals.org The adaptation of this methodology to produce 2,3-diphenyl substituted pyrroles would necessitate the careful design of the starting materials.

Furthermore, the intramolecular cyclization of vinyldiazoacetates has emerged as a versatile, catalyst-free thermal method for the synthesis of substituted pyrazoles, and similar strategies could potentially be explored for pyrrole synthesis. researchgate.net

Ring Expansion and Skeletal Rearrangement Reactions

Ring expansion reactions, particularly those involving strained three-membered rings like aziridines, offer an elegant approach to constructing five-membered heterocycles such as pyrroles. The inherent ring strain of aziridines (approximately 26-27 kcal/mol) provides a thermodynamic driving force for ring-opening and subsequent rearrangement. clockss.org

The synthesis of pyrroles from vinylaziridines can proceed through a [3+2]-cycloaddition reaction with an olefin following the cleavage of the C-N bond of the aziridine. wikipedia.org Another pathway involves the intramolecular cyclization of propargyl aziridines, often facilitated by metal catalysts, followed by rearrangement to the aromatic pyrrole ring. wikipedia.org Iodide ion-induced ring expansion of N-vinylaziridines has also been demonstrated to produce substituted 3,4-dihydro-2H-pyrroles (pyrrolines) in excellent yields, which can then be oxidized to the corresponding pyrroles. beilstein-journals.org

More complex ring expansions, such as the [3+3] ring expansion of bicyclic aziridines with rhodium-bound vinyl carbenes, have been developed to form dehydropiperidines. nih.gov While this leads to a six-membered ring, the underlying principle of using strained rings as precursors for larger heterocycles is a valuable concept in synthetic chemistry.

Stereoselective Synthesis of Pyrrole Derivatives

The development of stereoselective methods for the synthesis of pyrrole derivatives is of paramount importance, particularly for applications in medicinal chemistry where chirality often dictates biological activity. While the target molecule, 1H-Pyrrole, 1-ethenyl-2,3-diphenyl-, is achiral, the synthesis of chiral analogs is a significant area of research.

A highly atroposelective synthesis of arylpyrroles has been achieved through a catalytic asymmetric Paal-Knorr reaction. d-nb.info This method utilizes a combined-acid catalytic system, employing a Lewis acid and a chiral phosphoric acid, to achieve effective enantiocontrol in the synthesis of axially chiral arylpyrroles. This approach could be adapted to generate chiral derivatives of 2,3-diphenylpyrrole by using appropriately substituted starting materials.

Furthermore, the asymmetric ring-opening and cyclization of cyclopropyl (B3062369) ketones with primary amine nucleophiles, catalyzed by a chiral N,N'-dioxide/scandium(III) complex, provides a promising route to chiral 2,3-dihydropyrroles with excellent enantioselectivities (up to 97% ee) and yields. researchgate.net These dihydropyrroles can then be oxidized to the corresponding chiral pyrroles.

The synthesis of atropisomeric 1-phenylpyrrole-derived amino alcohols has also been reported, highlighting the possibility of creating chiral ligands and catalysts based on the pyrrole scaffold. nih.gov

| Method | Key Features |

| Catalytic Asymmetric Paal-Knorr Reaction | Utilizes a combined Lewis acid and chiral phosphoric acid system to achieve high enantioselectivity in the synthesis of axially chiral arylpyrroles. |

| Asymmetric Ring-Opening/Cyclization of Cyclopropyl Ketones | Employs a chiral N,N'-dioxide/scandium(III) complex to catalyze the kinetic resolution of cyclopropyl ketones, leading to chiral 2,3-dihydropyrroles. |

Reactivity and Mechanistic Understanding of 1h Pyrrole, 1 Ethenyl 2,3 Diphenyl

Chemical Reactivity of the Ethenyl Group

The ethenyl group, -CH=CH₂, attached to the nitrogen atom of the pyrrole (B145914) ring is an alkene functional group. wikipedia.org Its reactivity is characterized by the presence of the carbon-carbon double bond, which is a region of high electron density, making it susceptible to attack by electrophiles. The key reactions involving the ethenyl group are addition reactions and polymerization.

In the context of 1H-Pyrrole, 1-ethenyl-2,3-diphenyl-, the ethenyl group can undergo typical alkene reactions. However, its reactivity is modulated by its connection to the pyrrole nitrogen. The nitrogen atom can exert electronic effects on the double bond, influencing its polarization and, consequently, its reactivity towards various reagents. For instance, the nitrogen lone pair can potentially interact with the π-system of the ethenyl group, affecting the electron distribution.

The vinyl group can participate in polymerization, a process that can be initiated by radicals or catalysts to form long polymer chains. wikipedia.org This is a crucial aspect of the reactivity of ethenylpyrrole derivatives, leading to the formation of functional polymers.

Reactivity Profile of the Diphenyl-Substituted Pyrrole Core

The pyrrole ring is an aromatic heterocycle that typically undergoes electrophilic substitution reactions. youtube.com The presence of two phenyl groups at the 2- and 3-positions significantly influences the reactivity of the pyrrole core in 1H-Pyrrole, 1-ethenyl-2,3-diphenyl-. These bulky phenyl groups can sterically hinder access to the adjacent positions on the pyrrole ring.

Electrophilic attack on the pyrrole ring is generally favored at the α-positions (2- and 5-positions) due to the greater stabilization of the cationic intermediate. However, in this molecule, the 2- and 3-positions are already substituted. Therefore, electrophilic substitution would be directed to the available 4- and 5-positions. The electronic effects of the phenyl substituents, which are generally weakly deactivating via inductive effects but can be resonance-donating or withdrawing depending on their substitution, will also modulate the reactivity of the remaining positions on the pyrrole ring.

The N-ethenyl group also influences the reactivity of the pyrrole core. The vinyl group is electron-withdrawing, which tends to decrease the electron density of the pyrrole ring, making it less reactive towards electrophiles compared to an N-alkyl substituted pyrrole.

Mechanistic Studies of 1H-Pyrrole, 1-ethenyl-2,3-diphenyl- Transformations

Detailed mechanistic studies specifically on 1H-Pyrrole, 1-ethenyl-2,3-diphenyl- are not widely available in the literature. However, the mechanisms of its transformations can be inferred from the known reactivity of N-substituted pyrroles and other related heterocyclic systems.

Transformations involving the ethenyl group would likely proceed through mechanisms typical for alkenes. For example, electrophilic addition would involve the formation of a carbocation intermediate, which would then be attacked by a nucleophile. The regioselectivity of this addition would be influenced by the electronic effects of the pyrrole ring.

Reactions at the pyrrole core, such as electrophilic substitution, would follow the general mechanism for aromatic compounds. This involves the formation of a resonance-stabilized cationic intermediate (an arenium ion or σ-complex), followed by the loss of a proton to restore aromaticity. youtube.com The positions of substitution would be governed by the combined directing effects of the N-ethenyl and the 2,3-diphenyl substituents.

Polymerization Studies of Ethenylpyrrole Derivatives

The polymerization of ethenylpyrrole derivatives is a significant area of research due to the potential applications of the resulting conductive and functional polymers. researchgate.netmdpi.com The polymerization primarily involves the ethenyl group, leading to the formation of a polymer with a polypyrrole-containing backbone or side chains, depending on the polymerization method.

The polymerization of ethenylpyrroles can be initiated through several mechanisms, with radical and cationic polymerization being the most common. youtube.comyoutube.com

Radical Polymerization: This process is initiated by a species with an unpaired electron (a free radical). youtube.com The initiator, often a peroxide, decomposes upon heating or exposure to light to generate radicals. youtube.com These radicals then attack the carbon-carbon double bond of the ethenyl group, creating a new radical on the monomer unit, which then propagates the chain. youtube.com

Cationic Polymerization: In this mechanism, the polymerization is initiated by an electrophile, often a Lewis acid or a protic acid. youtube.com The initiator attacks the ethenyl group, leading to the formation of a carbocation. This carbocationic species then reacts with another monomer molecule, propagating the polymer chain. The stability of the carbocation intermediate is a key factor in this type of polymerization. youtube.com

The choice of initiator and reaction conditions determines which mechanism will be favored.

In the context of pyrrole polymerization, a widely accepted mechanism involves the coupling of radical cations. researchgate.net This is particularly relevant for the electrochemical polymerization of pyrrole and can also occur in chemical oxidation polymerization. researchgate.net

The process begins with the oxidation of the pyrrole monomer to form a radical cation. researchgate.net Two of these radical cations can then couple, followed by deprotonation, to form a dimer. This dimer can be further oxidized and couple with other radical cations or oligomers, leading to the growth of the polymer chain. This mechanism is crucial for the formation of conductive polypyrrole, as it leads to a conjugated polymer backbone. researchgate.net

Kinetic studies of pyrrole polymerization provide valuable insights into the reaction mechanism and allow for the optimization of synthesis conditions. researchgate.net These studies often involve monitoring the concentration of the monomer over time at different temperatures to determine the reaction rates and activation parameters.

For the chemical polymerization of pyrrole, it has been proposed that the consumption of the monomer is due to a fast oxidation reaction followed by a reaction with the oxidized oligomers. researchgate.net The activation energy, enthalpy, and entropy for both the initiation and propagation steps can be determined from these kinetic studies.

Table 1: Kinetic Data for the Chemical Polymerization of Pyrrole

| Kinetic Parameter | Initiation Step | Propagation Step |

|---|---|---|

| Activation Enthalpy (ΔH‡) | 77,091 ± 17 J/mol | 70,971 ± 14 J/mol |

| Activation Entropy (ΔS‡) | 24.25 ± 0.06 J/K·mol | 10.55 ± 0.05 J/K·mol |

Data adapted from a study on the chemical polymerization of pyrrole in water using ferric chloride as an oxidant. researchgate.net

This data indicates that the initiation step has a slightly higher activation energy barrier than the propagation step. researchgate.net

Influence of Oxidants and Reaction Environment on Polymerization Process

The polymerization of pyrrole monomers is significantly influenced by the choice of oxidant and the surrounding reaction environment. Oxidants play a crucial role in initiating the polymerization process, which proceeds through the attack of a radical cation on the pyrrole monomer. This leads to the direct reaction of the pyrrole with an oxidized oligomer. researchgate.net The nature of the oxidant can affect the structural and morphological properties of the resulting polymer. For instance, in the chemical oxidation of pyrrole to polypyrrole using ferric chloride (FeCl3), varying the oxidant-to-monomer ratio has been shown to alter the size of the globular particles of the polymer. researchgate.net

Detailed research findings have quantified the energetic of the polymerization process. For the polymerization of pyrrole in water with ferric chloride as the oxidant, the activation enthalpy and entropy have been determined for both the initial and propagation steps of the reaction. researchgate.net

Table 1: Activation Parameters for Pyrrole Polymerization

| Polymerization Step | Activation Enthalpy (J) | Activation Entropy (J/K) |

|---|---|---|

| Initial Step | 77,091 ± 17 | 24.25 ± 0.06 |

| Propagation Step | 70,971 ± 14 | 24.25 ± 0.06 |

Data derived from kinetic studies of pyrrole polymerization in water with ferric chloride. researchgate.net

Electrophilic and Nucleophilic Reaction Pathways on Pyrrole Derivatives

Electrophilic Aromatic Substitution (EAS) on Pyrroles

Pyrrole and its derivatives readily undergo electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. pearson.commasterorganicchemistry.com The pyrrole ring is more reactive towards EAS than benzene (B151609) because the heteroatom (nitrogen) can donate its lone pair of electrons to the pi-system, thereby stabilizing the positively charged intermediate, known as the arenium ion, that is formed during the reaction. youtube.comyoutube.com

Substitution on the pyrrole ring primarily occurs at the C2 position (the carbon atom adjacent to the nitrogen) rather than the C3 position. pearson.comyoutube.com This preference is due to the greater stabilization of the arenium ion intermediate when the electrophile attacks the C2 position. The positive charge in the intermediate can be delocalized over more atoms, including the nitrogen atom, leading to a more stable structure. youtube.com

The rate of EAS reactions is influenced by the nature of the substituents already present on the pyrrole ring. Electron-donating groups enhance the reaction rate by further stabilizing the arenium ion intermediate, while electron-withdrawing groups decrease the rate by destabilizing it. youtube.com Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For these reactions to proceed efficiently with less reactive aromatic systems like benzene, a catalyst, often a Lewis acid, is required to generate a more potent electrophile. masterorganicchemistry.comyoutube.com

Nucleophilic Addition and Cyclization in Pyrrole Chemistry

While pyrroles are generally more susceptible to electrophilic attack, nucleophilic reactions also play a significant role in their chemistry, particularly in the synthesis of substituted pyrroles and related heterocyclic structures. Nucleophilic addition reactions can be a key step in the formation of the pyrrole ring itself. For instance, the Paal-Knorr synthesis, a classic method for preparing pyrroles, involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). researchgate.net The mechanism involves nucleophilic attack of the amine on the carbonyl carbons, followed by cyclization and dehydration.

More contemporary methods often employ transition metal catalysis to facilitate nucleophilic addition and cyclization pathways. One such method involves the copper-hydride (CuH)-catalyzed coupling of enynes and nitriles to produce polysubstituted pyrroles. nih.gov In this process, the catalyst promotes both the initial reductive coupling and the subsequent cyclization steps. nih.gov Another example is the synthesis of pyrrole-2,3-diones through the cyclocondensation of 4-aroyl-5-aryl-furan-2,3-diones with N,N-disubstituted ureas. acgpubs.org The initial step of this reaction is a Michael-type nucleophilic attack of a nitrogen atom from the urea (B33335) derivative onto the C5 position of the furan-dione ring. acgpubs.org

Catalysis in Modulating Reactivity and Selectivity

Catalysis is a powerful tool for controlling the reactivity and selectivity of reactions involving pyrrole derivatives. Transition metal catalysts are widely used to achieve transformations that would otherwise be difficult or inefficient. For instance, iridium(I) catalysts have been successfully employed in the synthesis of 1,3-disubstituted and 1,2,3-trisubstituted pyrroles. researchgate.net This method involves the O-vinylation of allyl alcohols, followed by a Claisen rearrangement and ozonolysis, culminating in a Paal-Knorr reaction. researchgate.net

In the synthesis of polysubstituted pyrroles from allenoates and activated isocyanides, the choice of catalyst can direct the reaction towards different products. The use of a silver catalyst can lead to the enantioselective synthesis of 3H-pyrroles, while a simpler phosphine (B1218219) catalyst like triphenylphosphine (B44618) (PPh3) can produce a wide range of polysubstituted 1H-pyrroles with high efficiency. nih.gov This demonstrates the ability of catalysts to control not only the rate of a reaction but also its stereochemical outcome.

Copper catalysis has also proven effective in the synthesis of pyrroles. A copper-hydride (CuH)-catalyzed enyne-nitrile coupling reaction provides an efficient route to polysubstituted pyrroles under mild conditions with good functional group compatibility. nih.gov Density functional theory (DFT) calculations have been used to elucidate the mechanism and understand the origins of regioselectivity in such catalytic reactions. nih.gov

Table 2: Compound Names

| Compound Name |

|---|

| 1H-Pyrrole, 1-ethenyl-2,3-diphenyl- |

| Polypyrrole |

| Ferric chloride |

| Benzene |

| Pyrrole |

| 3H-Pyrrole |

| 1H-Pyrrole |

| Pyrrole-2,3-dione |

| 4-aroyl-5-aryl-furan-2,3-dione |

| N,N-disubstituted urea |

| Triphenylphosphine |

| Toluene |

| Phenol |

| 2,4,6-trinitrotoluene |

| Allyl alcohol |

| Allenoates |

| Activated isocyanides |

| Enynes |

Advanced Spectroscopic Characterization Techniques for 1h Pyrrole, 1 Ethenyl 2,3 Diphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

1H NMR Spectral Analysis of Pyrrole (B145914) Proton Environments

A ¹H NMR spectrum for 1H-Pyrrole, 1-ethenyl-2,3-diphenyl- would be expected to show distinct signals corresponding to the protons on the pyrrole ring, the ethenyl (vinyl) group, and the two phenyl substituents. The chemical shifts (δ) and coupling constants (J) of the vinyl protons would be particularly characteristic, providing insight into the electronic effects of the pyrrole ring. Similarly, the protons on the pyrrole core and the aromatic protons of the diphenyl groups would exhibit specific resonance patterns. However, no published ¹H NMR data for this specific compound could be retrieved.

13C NMR Spectroscopy for Carbon Framework Determination

The ¹³C NMR spectrum provides a map of the carbon skeleton of a molecule. For 1H-Pyrrole, 1-ethenyl-2,3-diphenyl-, distinct signals would be anticipated for each unique carbon atom, including those in the pyrrole ring, the ethenyl group, and the two phenyl rings. This analysis would confirm the number of distinct carbon environments and provide information about their hybridization and electronic state. Despite a thorough search, specific ¹³C NMR spectral data for this compound are not available in the reviewed literature.

Application of Two-Dimensional NMR Methodologies

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for unambiguously assigning ¹H and ¹³C signals and elucidating complex structural connectivities. These methods would be invaluable for confirming the precise structure of 1H-Pyrrole, 1-ethenyl-2,3-diphenyl- by establishing proton-proton and proton-carbon correlations through chemical bonds. Regrettably, there are no available studies detailing the application of 2D NMR methodologies to this specific molecule.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy techniques, including FT-IR and Raman, are used to identify the functional groups present in a molecule by measuring the vibrations of its chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

An FT-IR spectrum of 1H-Pyrrole, 1-ethenyl-2,3-diphenyl- would be expected to display characteristic absorption bands corresponding to the various functional groups. Key vibrational modes would include C-H stretching from the aromatic and vinyl groups, C=C stretching from the vinyl and phenyl groups, and vibrations associated with the pyrrole ring structure. This "molecular fingerprint" is unique to the compound. However, no experimental FT-IR spectra for this compound could be located in the searched databases.

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy provides complementary information to FT-IR, often being more sensitive to non-polar bonds. A Raman spectrum for 1H-Pyrrole, 1-ethenyl-2,3-diphenyl- would highlight the vibrations of the C=C bonds in the phenyl and ethenyl groups, as well as the skeletal vibrations of the pyrrole ring. This analysis would aid in the complete vibrational characterization of the molecule. As with the other techniques, no specific Raman spectroscopic data for this compound are available in the public domain based on the conducted searches.

Based on the conducted research, there is a notable lack of detailed, publicly available scientific literature containing experimental spectroscopic data specifically for the compound 1H-Pyrrole, 1-ethenyl-2,3-diphenyl- . While information on related pyrrole derivatives exists, providing insight into the general characteristics of this class of compounds, specific data for UV-Vis absorption, mass spectrometry fragmentation, and X-ray diffraction for the target molecule could not be located in peer-reviewed sources.

Therefore, it is not possible to generate a thorough and scientifically accurate article with detailed research findings and data tables as requested, while strictly adhering to the specified compound. To present data from related but different molecules would deviate from the explicit instructions to focus solely on 1H-Pyrrole, 1-ethenyl-2,3-diphenyl-.

Fulfilling the request would require access to proprietary data or laboratory analysis of the compound . Without verifiable and specific data from scientific literature, the creation of an article that meets the required standards of accuracy and detail is not feasible.

Computational and Theoretical Investigations of 1h Pyrrole, 1 Ethenyl 2,3 Diphenyl

Quantum Chemical Approaches to Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to predicting the geometry and electronic nature of molecules. These approaches solve the Schrödinger equation for a given system, providing a wealth of information about its properties.

Structural validation of synthesized pyrrole (B145914) derivatives is often achieved through DFT calculations, which can confirm experimental findings from techniques like X-ray crystallography. researchgate.net The choice of basis set, such as 6-311++G(d,p), is critical for obtaining accurate results. researchgate.net

Ab initio methods, which are based on first principles without empirical parameters, are employed for rigorous conformational analysis. These methods can predict the relative stabilities of different isomers and conformers. For a molecule with multiple rotatable bonds, such as the phenyl and ethenyl groups in 1H-Pyrrole, 1-ethenyl-2,3-diphenyl-, conformational analysis is key to identifying the most stable three-dimensional structures. Molecular modeling studies on similar multi-substituted heterocyclic systems have been used to predict torsion angles between the planar rings. researchgate.net For instance, in a study of 1,3,5-triarylpyrazoles, the torsion angles of the phenyl and aryl groups relative to the pyrazole (B372694) ring were predicted, providing insight into the non-planar nature of the molecule. researchgate.net Such analyses are vital for understanding how substituent orientation affects molecular properties.

Molecular Orbital Analysis: Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energies and spatial distributions of these orbitals are critical for understanding a molecule's chemical reactivity and electronic properties. wikipedia.orgresearchgate.net

The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and reactivity. researchgate.netmalayajournal.org A smaller gap generally suggests higher reactivity. researchgate.net In many organic molecules, electronic transitions, such as those observed in UV-Vis spectroscopy, correspond to the excitation of an electron from the HOMO to the LUMO. researchgate.net

For pyrrole derivatives, FMO analysis helps to identify the regions of the molecule that are most susceptible to electrophilic and nucleophilic attack. malayajournal.org The distribution of the HOMO and LUMO across the pyrrole ring and its substituents determines the sites of reaction. malayajournal.org Computational methods like DFT are used to calculate the energies of the HOMO and LUMO and to visualize their shapes, providing a detailed picture of the molecule's electronic structure and potential for chemical reactions. malayajournal.org

In Silico Spectroscopic Property Predictions

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules. These in silico predictions can aid in the identification and characterization of new compounds and provide a deeper understanding of experimental spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure of organic molecules. researchgate.net Theoretical calculations of ¹H and ¹³C NMR chemical shifts can be performed to support experimental assignments. ipb.pt The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. acgpubs.org

These calculations provide theoretical chemical shift values that can be compared with experimental data, helping to confirm the proposed structure of a molecule. ipb.ptacgpubs.org For complex molecules with many signals, theoretical predictions can be particularly useful in resolving ambiguities in spectral interpretation. researchgate.netipb.pt The accuracy of these predictions depends on the level of theory and basis set used in the calculation. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Pyrroles

| Compound/Fragment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 2-Methyl-1,3,5-triphenyl-1H-pyrrole | 7.13-7.52 (m, Ar-H), 2.26 (s, CH₃) | 139.4, 137.1, 134.0, 133.4, 129.2, 128.8, 128.5, 128.3, 128.2, 128.1, 127.7, 126.7, 125.8, 125.3, 122.9, 109.5, 12.6 |

| 1-(2-Ethyl-6-methylphenyl)-2-methyl-3,5-diphenyl-1H-pyrrole | 7.06-7.55 (m, Ar-H), 6.72 (s, pyrrole-H), 2.27 (m, CH₂), 2.08 (s, CH₃), 2.02 (s, CH₃), 1.02 (t, CH₃) | 142.6, 137.3, 137.2, 133.5, 132.7, 128.7, 128.5, 128.3, 127.9, 127.2, 126.5, 126.4, 125.9, 125.4, 122.6, 108.6, 23.7, 18.1, 13.7, 11.7 |

Note: Data extracted from studies on similar substituted pyrrole structures to provide representative chemical shift ranges. nih.gov

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular "fingerprint" based on the vibrational modes of a molecule. arxiv.orgarxiv.org Theoretical simulations of IR and Raman spectra are powerful tools for assigning experimental vibrational bands to specific molecular motions. nih.gov

These simulations are typically performed using DFT calculations, which can compute the vibrational frequencies and their corresponding IR intensities and Raman activities. arxiv.orgarxiv.org For a vibrational mode to be IR active, it must result in a change in the molecule's dipole moment. arxiv.org For a mode to be Raman active, it must cause a change in the molecule's polarizability. arxiv.org

The calculated spectra can be compared with experimental data to confirm the structure of a compound and to understand the nature of its chemical bonds. icm.edu.pl The potential energy distribution (PED) analysis can be used to provide a detailed assignment of each vibrational mode. nih.gov Such analyses have been successfully applied to various heterocyclic compounds. nih.govicm.edu.pl However, it is important to note that the complexity of biological samples can lead to overlapping signals, making the interpretation of vibrational spectra challenging. nih.gov

Time-Dependent DFT (TD-DFT) for UV-Vis Spectral Predictions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to predict the electronic absorption spectra of molecules. mdpi.com This approach allows for the calculation of excited state properties, providing insights into the wavelengths of maximum absorption (λmax), excitation energies, and oscillator strengths, which collectively determine the appearance of a compound's UV-Vis spectrum. researchgate.net

In the study of pyrrole derivatives and other conjugated organic compounds, TD-DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-311G(d,p), have been instrumental in modeling their absorption and emission properties. researchgate.net The accuracy of these predictions is often validated by comparing the theoretical λmax with experimental data, with reported differences ranging from 1% to 5.8%. mdpi.com

For molecules with potential applications in organic light-emitting diodes (OLEDs), TD-DFT can help identify materials with broad absorption bands and intense emissions in the UV-visible region. researchgate.net The method analyzes the main electronic transitions, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the photophysical behavior of these compounds. mdpi.com The energy gap between the HOMO and LUMO is a key parameter, with smaller gaps generally corresponding to absorption at longer wavelengths. mdpi.com

A detailed analysis of the molecular orbitals involved in these electronic transitions helps in assigning the nature of the absorption bands, such as π → π* or n → π* transitions. rsc.org For instance, in some complex systems, the long-wavelength bands are assigned to intramolecular charge transfer from a donor fragment to an acceptor moiety within the same molecule. rsc.org The choice of functional and basis set, as well as the inclusion of solvent effects through models like the Polarizable Continuum Model (PCM), can significantly influence the accuracy of the predicted spectra. mdpi.comresearchgate.net

Table 1: Representative TD-DFT Calculation Parameters

| Parameter | Description | Typical Values/Methods |

| Functional | Approximates the exchange-correlation energy in DFT. | B3LYP, CAM-B3LYP, wB97XD |

| Basis Set | A set of functions used to build molecular orbitals. | 6-311G(d,p), 6-311++G(d,p) |

| Solvent Model | Accounts for the effect of a solvent on the molecule's properties. | IEFPCM, PCM |

| Excitation Type | Specifies the type of electronic transitions to be calculated. | Singlet, Triplet |

Computational Elucidation of Reaction Mechanisms

Quantum chemical calculations are pivotal in elucidating the intricate details of chemical reaction mechanisms, providing insights into the energetics of transition states and intermediates. For reactions involving the synthesis of pyrrole derivatives, these computational methods can map out the entire reaction pathway.

One example is the one-pot synthesis of pyrrolidinedione derivatives, which involves a Michael addition, a Nef-type rearrangement, and a cyclization step. rsc.org Computational studies of this reaction have determined the energy barriers for each stage. For instance, the deprotonated nitromethane (B149229) addition to coumarin (B35378) was found to have an energy barrier of 21.7 kJ mol−1. rsc.org In contrast, the subsequent proton transfer from the methylene (B1212753) to the nitro group presented a much higher barrier of 197.8 kJ mol−1. rsc.org

Furthermore, these calculations can reveal the role of assisting molecules, such as water, in facilitating certain reaction steps. In the Nef-type rearrangement, the migration of an oxygen atom was found to have the lowest energy barrier (142.4 kJ mol−1) when assisted by a water molecule. rsc.org The final cyclization step to form the pyrrolidine (B122466) ring was calculated to have a relatively low energy barrier of 11.9 kJ mol−1. rsc.org However, the preceding tautomerization required to enable this cyclization had a substantial energy barrier of 178.4 kJ mol−1. rsc.org Such detailed energetic information is invaluable for optimizing reaction conditions and understanding the factors that control product formation.

Theoretical Assessment of Non-Linear Optical (NLO) Properties

The theoretical assessment of non-linear optical (NLO) properties of organic molecules has become a crucial area of research, driven by the potential applications of these materials in optoelectronics and photonics. ripublication.com Computational methods, particularly Density Functional Theory (DFT), are employed to calculate key NLO parameters such as polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively). acs.orgnih.gov

For a molecule to exhibit significant NLO response, it often possesses a donor-π-acceptor (D-π-A) architecture, which facilitates intramolecular charge transfer (ICT) upon excitation. ripublication.com Theoretical calculations can quantify the extent of this charge transfer by analyzing the frontier molecular orbitals (HOMO and LUMO) and natural bond orbitals (NBO). researchgate.net

The choice of computational functional and basis set is critical for obtaining accurate NLO property predictions. ripublication.com Studies have shown that functionals like B3LYP, combined with basis sets that include diffuse and polarization functions (e.g., 6-311++G(d,p)), can provide satisfactory results that correlate well with experimental findings. researchgate.net

The calculated hyperpolarizability values can predict the efficiency of second-harmonic generation (SHG) and third-harmonic generation (THG). ripublication.com For instance, large second-order hyperpolarizability values suggest a strong SHG response. ripublication.com Theoretical investigations can guide the design of new molecules with enhanced NLO properties by systematically modifying their structure, such as altering the donor, acceptor, or the π-conjugated linker. acs.org

Table 2: Key Parameters in Theoretical NLO Assessment

| Parameter | Symbol | Description |

| Dipole Moment | μ | A measure of the separation of positive and negative electrical charges within a molecule. |

| Polarizability | α | The tendency of a molecule's electron cloud to be distorted by an external electric field. |

| First Hyperpolarizability | β | A measure of the second-order NLO response, related to phenomena like SHG. |

| Second Hyperpolarizability | γ | A measure of the third-order NLO response, related to phenomena like THG. |

| HOMO-LUMO Gap | E_gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. |

Molecular Docking Studies in Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein, to form a stable complex. researchgate.net This method is extensively used in drug discovery to screen potential inhibitors and understand their binding mechanisms at the molecular level. nih.gov

In the context of pyrrole-containing compounds, molecular docking studies have been employed to investigate their interactions with various protein targets, including protein kinases like EGFR and CDK2, which are implicated in cancer. nih.gov The process involves preparing the protein and ligand structures, often using software like AutoDock or MOE, and then running docking simulations to generate various binding poses. nih.govnih.gov

The results of these simulations are evaluated using scoring functions, which estimate the binding affinity (e.g., in kcal/mol). nih.gov Lower binding energies generally indicate a more stable protein-ligand complex. nih.gov The analysis of the docked poses reveals crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the protein's active site. nih.gov

For example, a docking study of fused 1H-pyrrole derivatives against EGFR and CDK-2 revealed that these compounds could bind with high affinity to the active sites of these kinases. nih.gov The validity of the docking protocol is often confirmed by redocking a known co-crystallized ligand and ensuring that the predicted pose has a low root-mean-square deviation (RMSD) from the experimental structure. nih.gov These computational insights provide a theoretical framework to rationally design more potent and selective inhibitors. nih.gov

Research Applications and Material Science Potential of 1h Pyrrole, 1 Ethenyl 2,3 Diphenyl

Role as a Versatile Building Block in Advanced Organic Synthesis

Substituted pyrroles are crucial building blocks in the synthesis of a wide array of organic compounds. acgpubs.org Their importance stems from their presence as structural motifs in many bioactive molecules. acgpubs.org

Precursor for Fused Heterocyclic Systems

1H-Pyrrole derivatives are valuable precursors for synthesizing fused heterocyclic systems. These systems are of great interest due to their diverse biological activities and potential applications in materials science. The synthesis of pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e] orgsyn.orgorgsyn.orgdiazepines, for instance, often starts from appropriately functionalized pyrrole (B145914) rings. nih.gov These fused systems have shown promise as potent inhibitors of enzymes like EGFR and CDK2, which are implicated in cancer. nih.gov The strategic modification of the pyrrole scaffold allows for the creation of complex molecules with specific biological targets. nih.gov

The reactivity of the pyrrole ring, particularly at the C2 and C3 positions, allows for annulation reactions to build additional rings. For example, the reaction of pyrrole-2,3-diones with various reagents can lead to the formation of quinoxalinone derivatives. acgpubs.org This versatility makes pyrrole derivatives like 1H-Pyrrole, 1-ethenyl-2,3-diphenyl- valuable starting materials for creating novel polycyclic aromatic compounds with unique electronic and photophysical properties.

Intermediate in Complex Multi-Component Reaction Systems

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials. bohrium.com Pyrrole derivatives are frequently synthesized and utilized in MCRs due to the atom-economical and diversity-oriented nature of these reactions. bohrium.comsciforum.net The use of MCRs provides an attractive and efficient pathway to a wide range of substituted pyrroles, which are important for medicinal chemistry and materials science. bohrium.com

For instance, the Hantzsch pyrrole synthesis, a classic MCR, can be adapted to produce highly substituted pyrroles in the presence of a suitable catalyst. sciforum.net The development of novel catalysts, including heterogeneous and green catalysts, has further expanded the scope and applicability of MCRs for pyrrole synthesis. sciforum.net These reactions often proceed through a series of cascade or domino sequences, involving the formation of multiple bonds in a single operation. mdpi.com The resulting complex pyrrole structures can serve as intermediates for the synthesis of even more elaborate molecules.

Potential in Organic Electronic Materials Research

The unique electronic properties of the pyrrole ring make it a promising component for organic electronic materials. The delocalized π-electron system within the aromatic ring allows for efficient charge transport, a crucial characteristic for applications in this field.

Development of Pyrrole-Based Optoelectronic Scaffolds and Dyes

Pyrrole derivatives are integral to the development of optoelectronic scaffolds and dyes. Their high fluorescence quantum yields and photostability make them suitable for use as fluorophores. acs.org For example, the dipyrrin (B1230570) class of compounds and their boron difluoride analogues are widely used as fluorescent probes in biological imaging. acs.org

The ability to tune the optical and electronic properties of pyrrole-based materials by modifying the substituents on the pyrrole ring is a key advantage. researchgate.net This tunability allows for the design of materials with specific absorption and emission wavelengths, making them suitable for a range of applications, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net The incorporation of pyrrole units into conjugated polymers can lead to materials with low band gaps and high carrier mobilities, which are desirable for high-performance organic electronics. researchgate.net

Advanced Materials Science Applications

The versatility of the pyrrole scaffold extends to various advanced materials science applications. The ability to form stable polymers and incorporate different functional groups makes pyrrole derivatives attractive for creating materials with tailored properties.

Pyrrole-based polymers, such as polypyrrole (PPy), are well-known conductive polymers with applications in sensors, actuators, and energy storage devices. diva-portal.org The synthesis of N-substituted pyrroles and their subsequent electropolymerization allows for the deposition of thin, conductive polymer films on various substrates. diva-portal.org This process opens up possibilities for creating sustainable and biomass-based organic electronic devices. diva-portal.org

Furthermore, the incorporation of pyrrole moieties into more complex molecular architectures can lead to materials with unique properties. For example, pyrrole-containing compounds have been investigated for their aggregation-induced emission (AIE) properties, where the material becomes highly emissive in the aggregated or solid state. researchgate.netsigmaaldrich.com This phenomenon has potential applications in sensing and bio-imaging. researchgate.netsigmaaldrich.com

Catalysis Studies Involving Pyrrole Derivatives as Ligands or Components

In the field of catalysis, pyrrole derivatives have been explored as ligands for transition metal complexes and as components of organocatalysts. The nitrogen atom in the pyrrole ring can coordinate to metal centers, influencing the catalytic activity and selectivity of the resulting complex.

Chiral bifunctional amine-thiourea catalysts bearing pyrrole moieties have been successfully employed in asymmetric synthesis. nih.gov These catalysts can activate both the nucleophile and the electrophile through hydrogen bonding and Lewis base interactions, leading to high enantioselectivity in reactions such as the Henry reaction. nih.gov The modular nature of these catalysts allows for fine-tuning of their steric and electronic properties to optimize their performance for specific transformations. The development of such catalytic systems highlights the potential of pyrrole derivatives in facilitating the synthesis of chiral molecules with high stereocontrol.

Future Research Trajectories for 1h Pyrrole, 1 Ethenyl 2,3 Diphenyl

Exploration of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. For 1H-Pyrrole, 1-ethenyl-2,3-diphenyl-, future research should prioritize the exploration of novel and sustainable synthetic routes that move beyond traditional, often harsh, reaction conditions.

Key areas of focus include:

Photo- and Electrochemical Synthesis: These methods offer green alternatives to conventional synthesis, often proceeding under mild conditions with high selectivity. rsc.org Future studies could investigate the direct synthesis of 1H-Pyrrole, 1-ethenyl-2,3-diphenyl- using electrochemical oxidative cyclization of suitable precursors or visible-light-mediated reactions. rsc.org

Catalytic Cyclization Reactions: The development of novel catalysts for the cyclization of N-propargylamines or related starting materials could provide a more direct and atom-economical route to this substituted pyrrole (B145914). rsc.org

[3+2] Cycloaddition Reactions: The Van Leusen pyrrole synthesis, which involves the [3+2] cycloaddition of a tosylmethyl isocyanide (TosMIC) with an electron-deficient alkene, represents a versatile method for constructing the pyrrole ring. nih.gov Research could focus on designing specific alkene precursors that would lead to the desired 1-ethenyl-2,3-diphenyl substitution pattern.

Skeletal Recasting Strategies: A novel approach termed "skeletal recasting" allows for the modification of simple, readily available pyrroles into more complex, fully substituted derivatives. acs.org This strategy could be explored to synthesize 1H-Pyrrole, 1-ethenyl-2,3-diphenyl- from a simpler pyrrole starting material.

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes for 1H-Pyrrole, 1-ethenyl-2,3-diphenyl-

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Photo- and Electrochemical Synthesis | Sustainable, mild reaction conditions, high selectivity. rsc.org | Requires specialized equipment, optimization of reaction parameters. |

| Catalytic Cyclization | Atom-economical, potential for high yields. rsc.org | Catalyst development and screening, substrate specificity. |

| [3+2] Cycloaddition (Van Leusen) | Versatile, good for polysubstituted pyrroles. nih.gov | Requires specific electron-deficient alkene precursors. |

| Skeletal Recasting | Utilizes simple starting materials, novel approach. acs.org | Multi-step process, optimization of the "molecular perturbator". |

In-Depth Mechanistic Studies for Controlled Transformations

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of 1H-Pyrrole, 1-ethenyl-2,3-diphenyl- is crucial for controlling its transformations and designing new applications.

Future mechanistic studies should aim to:

Elucidate Reaction Pathways: Detailed investigations, potentially using computational modeling and kinetic studies, can unravel the precise steps involved in the formation of the pyrrole ring and the introduction of the vinyl and diphenyl groups for various synthetic routes.

Control Regioselectivity and Stereoselectivity: For reactions involving the vinyl group or further functionalization of the pyrrole ring, mechanistic insights can guide the development of methods to control the regioselectivity and, where applicable, stereoselectivity of the transformations.

Investigate Polymerization Potential: The presence of the vinyl group suggests the potential for polymerization. Mechanistic studies of the radical or cationic polymerization of 1H-Pyrrole, 1-ethenyl-2,3-diphenyl- could lead to the development of novel polymers with interesting electronic and optical properties. Research on co-oligomers of similar N-vinylpyrroles has shown their potential as paramagnetic organic semiconductors. researchgate.net

Application of Artificial Intelligence and Machine Learning in Molecular Design

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in chemical research. For 1H-Pyrrole, 1-ethenyl-2,3-diphenyl-, these computational approaches can accelerate discovery and optimization.

Future applications of AI and ML could include: